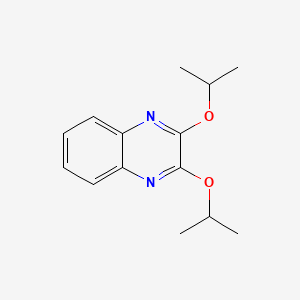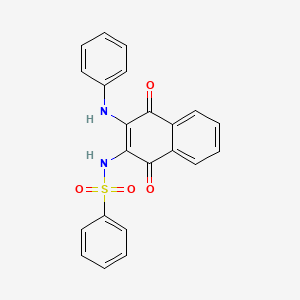
2,3-diisopropoxyquinoxaline
Descripción general
Descripción
2,3-diisopropoxyquinoxaline (DIQ) is a compound that has gained significant attention in scientific research due to its unique chemical properties. It is a heterocyclic organic compound that contains a quinoxaline ring and two isopropoxy groups attached to it. DIQ has shown promising results in various fields of research, including neurobiology, pharmacology, and medicinal chemistry.
Aplicaciones Científicas De Investigación
2,3-diisopropoxyquinoxaline has been extensively studied for its potential applications in various fields of research. In neurobiology, this compound has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. This compound has been used to investigate the role of NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
In pharmacology, this compound has been shown to have antioxidant and anti-inflammatory properties. It has been used to investigate the potential therapeutic effects of quinoxaline derivatives in various diseases, including cancer, diabetes, and cardiovascular diseases.
In medicinal chemistry, this compound has been used as a lead compound for the design and synthesis of new quinoxaline derivatives with improved pharmacological properties. Several studies have reported the synthesis and evaluation of this compound derivatives as potential anticancer, antiviral, and antibacterial agents.
Mecanismo De Acción
The mechanism of action of 2,3-diisopropoxyquinoxaline involves its interaction with the NMDA receptor. This compound acts as a competitive antagonist of the glycine site of the NMDA receptor, which is responsible for the activation of the receptor. By blocking the glycine site, this compound inhibits the activation of the NMDA receptor, which leads to a decrease in the influx of calcium ions into the neuron. This, in turn, reduces the excitotoxicity and oxidative stress associated with excessive calcium influx, which is implicated in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the release of glutamate, which is a major excitatory neurotransmitter in the brain. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-diisopropoxyquinoxaline has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. This compound is also relatively inexpensive compared to other NMDA receptor antagonists, making it an attractive option for researchers on a tight budget. However, this compound has some limitations, including its poor solubility in water, which can make it challenging to administer in vivo. This compound is also relatively non-selective, which can lead to off-target effects and limit its therapeutic potential.
Direcciones Futuras
In the research of 2,3-diisopropoxyquinoxaline include the synthesis of novel derivatives, investigation of its therapeutic potential in animal models, and development of new drug delivery systems.
Propiedades
IUPAC Name |
2,3-di(propan-2-yloxy)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)17-13-14(18-10(3)4)16-12-8-6-5-7-11(12)15-13/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPLOHDFYVDWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC2=CC=CC=C2N=C1OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)](/img/structure/B3821693.png)

![[5-(anilinomethylene)-4-oxo-2-thioxotetrahydro-3-thienyl]acetic acid](/img/structure/B3821708.png)
![benzyl (4-oxo-4-[4-(2-quinolinyl)-1-piperazinyl]-1-{[4-(2-quinolinyl)-1-piperazinyl]carbonyl}butyl)carbamate](/img/structure/B3821714.png)




![4-ethyl-5-(1-{[(2-ethyl-6-methylpyridin-3-yl)oxy]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3821730.png)

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B3821750.png)


acetonitrile](/img/structure/B3821781.png)